1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorobenzyl)piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl or fluorophenyl groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperazines with different functional groups.
Oxidation: Piperazine N-oxides.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may have high affinity and specificity for these targets.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine
Uniqueness: 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness may result in different pharmacological profiles and therapeutic potentials compared to its analogs.
Properties
Molecular Formula |
C18H20ClFN2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20ClFN2/c19-18-7-2-1-5-16(18)14-22-10-8-21(9-11-22)13-15-4-3-6-17(20)12-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
DGLNEKKQTPYEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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